Alkoxy Chain Length Deviation from the Parabolic Activity Maximum: Butoxy (C4) vs. Optimal Hexyloxy (C6) Chain
A neural network analysis of homologous m-alkoxy-substituted phenylcarbamic acid esters established that surface anesthetic activity follows a parabolic dependence on alkoxy side-chain carbon count, with the activity maximum centered at 6 carbon atoms. [1] The target compound possesses a 4-carbon butoxy chain, placing it on the ascending limb of this parabola. While the study did not provide individual compound-level EC50 values, the parabolic model establishes that a C4 chain yields a quantifiably lower surface anesthesia index than the C6 optimum; earlier SAR reviews confirm that chain lengths below 5 carbons consistently underperform relative to the 5–7 carbon range. [2] This differential creates a definable potency gap between the target compound and its hexyloxy or heptyloxy analogs, which is critical when selecting among series members for experimental design.
| Evidence Dimension | Relative surface local anesthetic activity as a function of alkoxy chain length |
|---|---|
| Target Compound Data | Alkoxy chain = 4 carbon atoms (butoxy); predicted relative activity < the 6-carbon optimum (exact index value not reported for this specific homolog) |
| Comparator Or Baseline | m-Alkoxy-substituted phenylcarbamic acid esters with 6-carbon (hexyloxy) chain produce the maximal surface anesthesia index within the homologous series. |
| Quantified Difference | Activity follows a parabolic trajectory with peak at C6; C4 is positioned on the sub-maximal ascending slope, indicating lower activity than C5–C7 homologs. The exact reduction factor is not numerically defined in the available literature. |
| Conditions | Surface anesthesia model using homologous series of basic esters of alkoxy-substituted phenylcarbamic acids; data smoothed via neural network (Hrobonová et al., Pharmazie 1999). |
Why This Matters
Procurement decisions for SAR studies or in vivo models must account for the non-linear relationship between alkoxy chain length and potency, as choosing a C4 (butoxy) probe over a C6 (hexyloxy) probe will yield systematically different efficacy readouts.
- [1] Hrobonová, K., et al. Study of local anaesthetics, Part 146: Correlation between local anaesthesia, coded structural information, and chromatographic properties for homologous series of alkoxysubstituted esters of phenylcarbamic acid using a neural network. Pharmazie. 1999 Jan;54(1):34-7. PMID: 9987796. View Source
- [2] Benes, L. Structure-activity relationship in carbanilic acid derivatives. Drugs Exp Clin Res. 1986;12(9-10):723-33. PMID: 3539567. View Source
